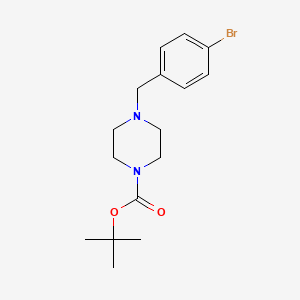

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Description

The exact mass of the compound tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRUCGIETXRETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383739 | |

| Record name | tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-10-7 | |

| Record name | tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromobenzyl)piperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its molecular structure, explore its synthesis with a detailed experimental protocol, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] This nitrogen-containing heterocycle can form multiple hydrogen bonds, modulate acid-base balance, and improve the water solubility of a molecule.[1] These characteristics make piperazine derivatives valuable intermediates in the synthesis of a wide range of therapeutic agents, including antibacterial, antiallergic, and antipsychotic drugs.[1] The subject of this guide, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, is a versatile intermediate that combines the benefits of the piperazine core with the reactive potential of a brominated aromatic ring.

Molecular Structure and Physicochemical Properties

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate possesses a well-defined structure that is key to its utility. The molecule consists of a central piperazine ring, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other nitrogen atom substituted with a 4-bromobenzyl group.

| Property | Value |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ |

| Molecular Weight | 355.27 g/mol [2] |

| IUPAC Name | tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate |

| CAS Number | 394738-78-8 |

The Boc protecting group is crucial for synthetic strategies, as it deactivates one of the piperazine nitrogens, allowing for selective functionalization of the other. The 4-bromobenzyl moiety introduces a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Synthesis of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

The most common and efficient method for the synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) and 4-bromobenzyl bromide.

Reaction Scheme

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for N-alkylation of piperazines.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

4-Bromobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of tert-butyl piperazine-1-carboxylate in anhydrous acetonitrile, add potassium carbonate.

-

Add 4-bromobenzyl bromide to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperazine protons (multiplets in the range of 2.3-3.5 ppm), the benzylic protons (a singlet around 3.5 ppm), and the aromatic protons of the 4-bromobenzyl group (two doublets in the aromatic region, typically between 7.2 and 7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the tert-butyl group, the piperazine ring, the benzylic carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, and a strong absorption band for the carbonyl (C=O) group of the Boc protecting group, typically in the region of 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse functional groups at this position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Synthetic utility of the target compound.

This compound serves as a key building block in the synthesis of inhibitors for various biological targets, including kinases and G-protein coupled receptors. The piperazine moiety often provides a crucial interaction point with the target protein, while the substituted aromatic ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Based on the safety data for structurally related compounds, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate should be handled with care.[2] It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a strategically important intermediate in medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification, making it a valuable tool for the development of new drug candidates. The combination of the pharmacologically relevant piperazine scaffold and the synthetically versatile bromobenzyl group ensures its continued use in the quest for novel and effective therapeutics.

References

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505.

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- Mamat, C., Flemming, A., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to the pharmacophore of numerous approved drugs.[1] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and modulate acid-base constants, make it a valuable component in drug design.[1] Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom allows for selective functionalization of the other, while the 4-bromobenzyl moiety provides a reactive handle for further molecular elaboration, often through cross-coupling reactions. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.

Primary Synthesis Pathway: Direct N-Alkylation

The most direct and widely employed method for the synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is the N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine). This approach leverages the nucleophilicity of the secondary amine on the Boc-protected piperazine to displace a halide from an electrophilic benzyl source.

Mechanism and Rationale

This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation (or activation): A base is used to deprotonate the secondary amine of Boc-piperazine, increasing its nucleophilicity. In the case of a relatively weak base like potassium carbonate, it primarily acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Nucleophilic Attack: The electron-rich nitrogen atom of Boc-piperazine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide.

-

Displacement: The bromide ion, being a good leaving group, is displaced, forming the desired C-N bond.

The choice of 4-bromobenzyl bromide as the alkylating agent is strategic. The benzylic position is highly susceptible to SN2 attack due to the stabilizing effect of the adjacent phenyl ring on the transition state. Furthermore, bromide is an excellent leaving group, facilitating a high reaction rate.

Experimental Protocol: N-Alkylation

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-Butyl piperazine-1-carboxylate | ≥98% | Commercial Source |

| 4-Bromobenzyl bromide | ≥98% | Commercial Source |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Commercial Source |

| Anhydrous Acetonitrile (ACN) | ≥99.8% | Commercial Source |

| Dichloromethane (DCM) | ACS Grade | Commercial Source |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (Saturated aq. NaCl) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |

| Ethyl Acetate | HPLC Grade | Commercial Source |

| Hexanes | HPLC Grade | Commercial Source |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl piperazine-1-carboxylate (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous acetonitrile to the flask, followed by anhydrous potassium carbonate (2.0-3.0 eq.). Stir the resulting suspension.[2]

-

Alkylating Agent Addition: Under a nitrogen atmosphere, add 4-bromobenzyl bromide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.[2]

-

Reaction Execution: Heat the reaction mixture to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate as a pure solid.

Workflow Diagram: N-Alkylation Pathway

Caption: Workflow for the N-alkylation synthesis pathway.

Alternative Synthesis Pathway: Reductive Amination

An alternative and powerful method for forming the C-N bond is reductive amination. This one-pot reaction involves the condensation of an amine with an aldehyde to form an iminium ion, which is then reduced in situ to the corresponding amine.

Mechanism and Rationale

-

Iminium Ion Formation: Boc-piperazine reacts with 4-bromobenzaldehyde in a mildly acidic environment to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

-

Reduction: A hydride reagent, specifically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the target tertiary amine.

Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and tolerance of acidic conditions, which are necessary for iminium ion formation.[3][4] Unlike stronger reducing agents like sodium borohydride, it will not readily reduce the aldehyde starting material, thus minimizing side product formation.[3]

Experimental Protocol: Reductive Amination

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-Butyl piperazine-1-carboxylate | ≥98% | Commercial Source |

| 4-Bromobenzaldehyde | ≥99% | Commercial Source |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Acetic Acid (optional) | Glacial | Commercial Source |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |

| Water | Deionized | |

| Brine (Saturated aq. NaCl) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.0 eq.) and 4-bromobenzaldehyde (1.0-1.2 eq.).

-

Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, though it is often not necessary.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution. Purify the resulting residue by silica gel column chromatography to obtain the final product.

Workflow Diagram: Reductive Amination Pathway

Caption: Workflow for the reductive amination synthesis pathway.

Pathway Comparison and Considerations

| Feature | N-Alkylation | Reductive Amination |

| Starting Materials | Boc-piperazine, 4-bromobenzyl bromide | Boc-piperazine, 4-bromobenzaldehyde |

| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (NaBH(OAc)₃) |

| Byproducts | HBr (scavenged by base) | Water, borate salts |

| Advantages | Often faster, uses a highly reactive electrophile. | Mild conditions, high functional group tolerance, avoids lachrymatory benzyl bromides. |

| Disadvantages | 4-bromobenzyl bromide is a lachrymator and requires careful handling. Over-alkylation can be an issue with unprotected piperazine. | Aldehyde may be prone to oxidation or other side reactions. Can be slower than alkylation. |

The choice between these two robust pathways often depends on the availability and cost of the starting materials, as well as considerations of laboratory safety and scale. For many applications, the direct N-alkylation is preferred for its simplicity and speed, provided appropriate handling procedures for the benzyl bromide are in place.

Conclusion

The synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a fundamental transformation in the development of piperazine-containing drug candidates. Both direct N-alkylation and reductive amination offer efficient and reliable routes to this key intermediate. A thorough understanding of the mechanisms, experimental parameters, and relative merits of each pathway allows the medicinal or process chemist to make informed decisions, optimizing the synthesis for yield, purity, and scalability. The protocols and insights provided in this guide serve as a comprehensive resource for researchers engaged in this critical area of synthetic chemistry.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.Google Patents.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Preparation of 4-bromobenzyl bromide. PrepChem.com. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

Sources

1H NMR of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the ¹H NMR of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Accurate structural elucidation and purity assessment are critical, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This document delves into the theoretical underpinnings of the molecule's spectral features, provides a detailed experimental protocol for data acquisition, and offers an in-depth interpretation of the ¹H NMR spectrum. Advanced topics, including the conformational dynamics of the piperazine ring and their spectral consequences, are also discussed to provide a field-proven perspective on the complete characterization of this molecule.

Introduction: The Structural Significance of a Key Building Block

The piperazine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1] The title compound, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, combines this important core with two key functionalities: a tert-butoxycarbonyl (Boc) protecting group and a bromobenzyl moiety.

-

The Boc group offers a stable, yet readily cleavable, protection for one of the piperazine nitrogens, enabling selective functionalization at the N-4 position.

-

The 4-bromobenzyl group serves as a versatile synthetic handle. The bromine atom can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse molecular complexity, making it an essential precursor for library synthesis and lead optimization.

Given its role as a foundational precursor, a rigorous and unambiguous structural verification is paramount. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, confirming the presence and connectivity of each structural component. This guide serves to demystify its spectrum, transforming it from raw data into a definitive structural confirmation.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by three core principles: chemical shift, integration, and spin-spin coupling. Understanding how these apply to tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is essential for accurate interpretation.

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the Boc-carbamate or the bromine atom) pull electron density away from nearby protons, "deshielding" them and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups "shield" protons, shifting them upfield.[2]

-

Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the protons in different environments.

-

Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through their magnetic fields, causing their signals to split. The pattern of splitting (e.g., doublet, triplet) reveals the number of neighboring protons, providing crucial connectivity information.

For N-substituted piperazines, the analysis is often complicated by conformational dynamics. The piperazine ring exists predominantly in a chair conformation, and the rate of interconversion between the two chair forms can be slow on the NMR timescale, leading to broadened signals or even distinct signals for axial and equatorial protons. Furthermore, restricted rotation around the carbamate C-N bond can also lead to the observation of multiple conformers at room temperature.[3]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon a meticulous experimental procedure. The following protocol is designed to ensure spectral integrity.

Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of the solid tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. For routine analysis, this concentration provides an excellent signal-to-noise ratio in a short acquisition time.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as the compound is typically soluble in it, and its residual solvent peak (δ ≈ 7.26 ppm) rarely interferes with key signals. Other solvents like DMSO-d₆ can be used if solubility is an issue.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube securely and vortex or gently invert the tube until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present, as suspended solids can degrade spectral resolution.[5] Filtering the sample through a small plug of glass wool in a pipette can be beneficial.

Data Acquisition

-

Instrumentation: The spectrum should be acquired on a Fourier Transform NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp spectral lines.

-

Standard Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans

-

Temperature: 298 K (25 °C)

-

The workflow for acquiring the NMR spectrum is a critical, multi-step process designed to ensure data quality and reproducibility.

Caption: A standardized workflow for ¹H NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The key to structural verification lies in the methodical assignment of each signal in the spectrum. The structure of the molecule, with protons labeled for assignment, is shown below.

Sources

A Technical Guide to the Purity Analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, form the foundational building blocks of active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can have cascading effects, potentially altering the pharmacological and toxicological profile of the final drug product. This guide provides a comprehensive framework for the purity analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, rooted in established analytical principles and validated methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to ensure the unimpeachable quality of this critical intermediate.

Understanding the Molecule and Its Synthetic Landscape

Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a Boc-protected piperazine ring and a bromobenzyl moiety, makes it a versatile scaffold in medicinal chemistry. The piperazine ring, a common pharmacophore, is present in a wide array of drugs, including antipsychotics and antihistamines.

The most common synthetic route to this intermediate involves the N-alkylation of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl bromide. This seemingly straightforward reaction is not without its complexities, which directly inform our analytical strategy for purity assessment.

Anticipating the Impurity Profile: A Synthesis-Driven Approach

A robust purity analysis begins with a theoretical understanding of the potential impurities that can arise during synthesis. By examining the reaction mechanism, we can proactively identify and subsequently target these species in our analytical methods.

-

Unreacted Starting Materials: The most common process-related impurities are the starting materials themselves:

-

tert-butyl piperazine-1-carboxylate: Incomplete reaction will result in the presence of this starting material.

-

4-bromobenzyl bromide: A highly reactive alkylating agent that may persist if not fully consumed.

-

-

Over-alkylation By-product: The secondary amine of the desired product can undergo a second alkylation, leading to the formation of a quaternary ammonium salt. This is a critical impurity to monitor as it can be challenging to purge in downstream steps.

-

Positional Isomers: While the primary reaction is expected at the N4 position of the piperazine ring, trace amounts of reaction at the N1 position (after de-Boc-protection) could theoretically occur, though less likely under standard conditions.

-

Degradation Products: The stability of the molecule under various conditions (acidic, basic, oxidative, photolytic, and thermal stress) must be understood. Forced degradation studies are essential to identify potential degradants that could form during manufacturing or storage.[1][2]

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method is the bedrock of a reliable purity assessment.

Method Development: A Logic-Driven Protocol

The development of a stability-indicating HPLC method—one that can separate the main component from its potential impurities and degradation products—is a systematic process.[3]

Workflow for HPLC Method Development

Caption: A logical workflow for HPLC method development and validation.

Recommended HPLC Protocol

This protocol provides a starting point for the purity analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. It is crucial to validate this method according to the principles outlined in the ICH Q2(R1) guideline.[4]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., Waters Symmetry, Agilent Zorbax), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the analyte and expected impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine nitrogen. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 30% B to 90% B over 20 minutes, then hold for 5 minutes | A gradient elution is necessary to resolve compounds with a range of polarities, from the more polar starting materials to the less polar product and potential by-products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | The benzoyl and bromobenzyl chromophores exhibit significant absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation: Ensuring Trustworthiness

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[4][5][6]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by spiking the sample with known impurities and performing forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a blank matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Orthogonal Techniques for Comprehensive Characterization

While HPLC is the primary tool for purity assessment, orthogonal techniques are indispensable for structural confirmation and the unambiguous identification of impurities.

Mass Spectrometry (MS): Unveiling Molecular Identity

When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. The fragmentation of benzylpiperazines typically involves cleavage of the C-N bonds of the piperazine ring and the benzylic C-N bond.[7][8] For tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, key fragments would be expected from the loss of the tert-butyl group, cleavage of the piperazine ring, and the formation of the bromobenzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the main component and can be used to identify and quantify impurities if their concentration is sufficiently high. The characteristic signals for the tert-butyl, piperazine, and bromobenzyl protons and carbons provide a unique fingerprint for the molecule.

Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample. The experimental values should closely match the theoretical values calculated from the empirical formula, providing a fundamental check of purity.

Forced Degradation Studies: Probing Intrinsic Stability

Forced degradation studies are a critical component of a comprehensive purity analysis, designed to identify potential degradation products that could form under various stress conditions.[2][9] These studies are essential for developing a stability-indicating analytical method.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 105 °C for 48 hours

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Purity Analysis Data

| Analytical Technique | Parameter | Specification | Result |

| HPLC | Purity (Area %) | ≥ 99.0% | |

| Individual Impurity | ≤ 0.10% | ||

| Total Impurities | ≤ 0.50% | ||

| LC-MS | Molecular Ion [M+H]⁺ | 369.1/371.1 | |

| ¹H NMR | Conforms to Structure | Conforms | |

| Elemental Analysis | %C, %H, %N, %Br | ± 0.4% of theoretical |

Conclusion: A Framework for Unwavering Quality

The purity analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a multi-faceted process that requires a deep understanding of its synthetic chemistry, a mastery of modern analytical techniques, and a commitment to rigorous method validation. By adopting the integrated approach outlined in this guide—combining a robust, stability-indicating HPLC method with orthogonal techniques and a thorough understanding of potential impurities—researchers and drug development professionals can confidently ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- Mazari, S. A., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 214-230 (2014).

- Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085 (2019).

-

Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

- Patel, K., et al. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(4), 421-428 (2017).

- Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 451-458 (2020).

-

ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

ICH Quality Guidelines. [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

- O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 473-481 (2016).

-

Parker, D. Analytical method validation. PharmOut. [Link]

-

Live qualification/validation of purity methods for protein products. Purdue University. [Link]

- Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505 (2018).

-

Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]

- Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

-

Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

-

Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. PubMed. [Link]

-

ICH Q2(R1) – Validation of Analytical procedures: Text and Methodology. European Medicines Agency. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

-

FDA Guidance for Industry – Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. database.ich.org [database.ich.org]

- 5. cs.purdue.edu [cs.purdue.edu]

- 6. pharmout.net [pharmout.net]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. mdpi.com [mdpi.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. In the absence of extensive empirical solubility data in peer-reviewed literature, this guide employs a predictive modeling approach using Hansen Solubility Parameters (HSP) to forecast the compound's behavior across a diverse range of organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, empowering researchers to validate and expand upon these predictions. This guide is intended to be a practical resource for scientists in process development, formulation, and medicinal chemistry, enabling informed solvent selection and accelerating research timelines.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, solubility stands out as a critical parameter that dictates a compound's behavior at nearly every stage of development.[1] Poor solubility can lead to a cascade of complications, including low bioavailability, difficulties in formulation, and inaccurate results in bioassays.[1] Consequently, a thorough understanding of a compound's solubility profile in various solvent systems is not merely an academic exercise but a crucial element of risk mitigation and a driver of project success.

Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a piperazine-containing intermediate frequently utilized in the synthesis of more complex molecules for drug discovery. The piperazine ring, a common motif in pharmaceuticals, can influence properties such as a compound's basicity and its ability to form hydrogen bonds, both of which have a direct impact on solubility. A comprehensive understanding of the solubility of this intermediate is vital for:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification, thereby optimizing yield and purity.

-

Crystallization Studies: Identifying suitable solvent systems for obtaining the desired polymorphic form with optimal stability and handling characteristics.

-

Formulation Development: Providing foundational knowledge for the development of stable and effective formulations for preclinical and clinical studies.

Given the limited availability of public domain experimental data on the solubility of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, this guide adopts a dual approach: firstly, to predict its solubility profile using a well-established theoretical framework, and secondly, to provide a robust experimental protocol for its empirical determination.

Physicochemical Properties of Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. The key physicochemical properties of the target compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate | - |

| CAS Number | 352437-09-3 | [2] |

| Molecular Formula | C₁₈H₂₇BrN₂O₂ | [2] |

| Molecular Weight | 399.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 138 - 145 °C | [3] |

| Purity | ≥ 97% | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC2=CC=C(Br)C=C2)CC1 | - |

Predictive Solubility Analysis: The Hansen Solubility Parameter (HSP) Approach

In the absence of experimental data, predictive models offer a powerful tool for estimating the solubility of a compound. The Hansen Solubility Parameter (HSP) model is a widely used and effective method based on the principle of "like dissolves like".[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The closer two points are, the more likely the substances are to be miscible.

Estimated Hansen Solubility Parameters for Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

The HSP for the target compound were estimated using the Van Krevelen group contribution method.[1][5] This method assigns specific values to the different functional groups within the molecule to calculate the overall HSP.

Molecular Breakdown for Group Contribution Analysis:

The structure of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate was dissected into the following functional groups for calculation:

-

1 x >C< (tert-butyl quaternary carbon)

-

3 x -CH₃ (tert-butyl methyl groups)

-

1 x -COO- (ester group)

-

2 x >N- (piperazine tertiary amines)

-

4 x -CH₂- (piperazine and benzyl methylene groups)

-

1 x >CH- (aromatic CH, assuming a simplified aromatic ring contribution)

-

5 x =C< (aromatic carbons)

-

1 x -Br (aromatic bromine)

Calculated Hansen Solubility Parameters:

| Parameter | Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 5.8 |

Disclaimer: These values are theoretical estimations derived from a group contribution method and should be used as a predictive guide. Experimental validation is recommended.

Predicted Solubility in Common Organic Solvents

The compatibility between the target compound and various organic solvents can be estimated by calculating the "Hansen distance" (Ra) between them. A smaller Ra indicates a higher likelihood of good solubility.

The Hansen distance is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively.

The following table presents the calculated Hansen distances for tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in a range of common organic solvents, ordered from smallest to largest Ra, predicting a trend from higher to lower solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.1 | Very High |

| Chloroform | 17.8 | 3.1 | 5.7 | 1.8 | Very High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.8 | High |

| Toluene | 18.2 | 1.4 | 2.0 | 4.9 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.8 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 8.1 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.5 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.5 | Very Low |

| Methanol | 14.7 | 12.3 | 22.3 | 18.9 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 10.0 | Very Low |

Note: The predicted solubility is a qualitative interpretation of the calculated Hansen distance.

Interpretation of Predictive Data

The HSP analysis predicts that tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate will exhibit the highest solubility in chlorinated solvents like dichloromethane and chloroform. This is attributed to the close match in their dispersion and polar parameters. Aromatic solvents such as toluene, and moderately polar aprotic solvents like THF and ethyl acetate, are also predicted to be effective solvents.

Conversely, the compound is expected to have low solubility in highly polar protic solvents like methanol and ethanol, and very low solubility in nonpolar aliphatic solvents such as hexane. The significant mismatch in the hydrogen bonding parameter (δH) is the primary reason for the predicted poor solubility in alcohols.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While predictive models provide valuable guidance, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring the thermodynamic solubility of a compound.[6] This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (as a solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other suitable glass vessels with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

To a series of glass vials, add an excess amount of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between two consecutive time points.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

-

To remove fine suspended particles, either centrifuge the vials at a high speed or directly filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

-

Analysis:

-

Accurately dilute the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

This technical guide has provided a comprehensive overview of the solubility of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we have established a theoretical framework for its solubility profile, indicating high solubility in chlorinated and aromatic solvents and lower solubility in polar protic and nonpolar aliphatic solvents.

Recognizing the importance of empirical validation, a detailed, step-by-step protocol for the shake-flask method has been presented. This robust methodology empowers researchers to determine the thermodynamic solubility of the compound with a high degree of confidence.

The integration of predictive modeling with a clear path to experimental verification provides a powerful and practical resource for scientists. By enabling more informed decisions in solvent selection for synthesis, purification, and formulation, this guide aims to streamline the research and development process, ultimately contributing to the more efficient advancement of new chemical entities.

References

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Adscientis. Retrieved from [Link]

-

Just, O. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14356–14365. [Link]

-

Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry. Retrieved from [Link]

-

Boron Molecular. tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate. Retrieved from [Link]

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

-

ResearchGate. (2024, January 21). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules? Retrieved from [Link]

-

Yamamoto, H. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Pirika.com. Retrieved from [Link]

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

-

MathWorks. (2025, July 5). SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange. Retrieved from [Link]

Sources

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. youtube.com [youtube.com]

- 3. HSPiP FAQ | Hansen Solubility Parameters [hansen-solubility.com]

- 4. tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | 1211568-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. kinampark.com [kinampark.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-alkylation of Boc-piperazine with 4-bromobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic N-alkylation in Modern Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved aqueous solubility and metabolic stability. The mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group offers a versatile platform for the synthesis of complex molecules. The Boc group effectively deactivates one of the nitrogen atoms, allowing for selective functionalization of the free secondary amine. Subsequent removal of the acid-labile Boc group provides an orthogonal handle for further synthetic transformations.

This application note provides a comprehensive guide to the N-alkylation of Boc-piperazine with 4-bromobenzyl bromide, a key transformation for introducing a versatile bromobenzyl group. The presence of the bromine atom on the aromatic ring serves as a valuable synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Principle and Mechanism

The N-alkylation of Boc-piperazine with 4-bromobenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophilic secondary amine of Boc-piperazine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This backside attack leads to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), which serves a crucial role. The initial SN2 reaction results in the formation of a protonated piperazinium bromide salt. The potassium carbonate then acts as a proton scavenger, neutralizing the salt and regenerating the free amine of the product. This prevents the protonation of the starting Boc-piperazine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol

This protocol details a robust and scalable method for the synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Boc-piperazine | ≥98% | Commercially Available |

| 4-Bromobenzyl bromide | ≥98% | Commercially Available |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Commercially Available |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |

| Hexanes | ACS grade | Commercially Available |

| Deionized Water | ||

| Brine (saturated aq. NaCl) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (1.0 eq.).

-

Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the Boc-piperazine. Add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate as a white to off-white solid.

Data and Expected Results

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.44 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.45 (s, 2H), 3.42 (t, J = 5.0 Hz, 4H), 2.38 (t, J = 5.0 Hz, 4H), 1.46 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.7, 137.9, 131.5, 131.0, 121.1, 80.0, 62.6, 52.8, 44.0, 28.4 |

| Mass Spec (ESI+) | m/z 355.1 [M+H]⁺, 357.1 [M+H+2]⁺ |

Note: The provided NMR and MS data are predicted based on the structure and data for analogous compounds. Actual experimental data should be used for confirmation.

Causality Behind Experimental Choices

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for the mono-protection of piperazine due to its stability under basic and nucleophilic conditions employed in the N-alkylation reaction. Its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) allows for orthogonal deprotection and further functionalization of the newly unmasked secondary amine.

-

Choice of Base: Potassium carbonate is a mild, inexpensive, and readily available inorganic base. Its insolubility in many organic solvents can be advantageous, as it simplifies the work-up procedure through simple filtration. Stronger bases, such as sodium hydride, are generally not required and may lead to side reactions.

-

Solvent Selection: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction. Its high dielectric constant helps to solvate the ionic intermediates and transition state, thereby accelerating the reaction rate. Anhydrous conditions are crucial to prevent the hydrolysis of the alkylating agent and potential side reactions. Acetonitrile is another suitable solvent for this transformation.

-

Reaction Temperature: A moderately elevated temperature (60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition of the reactants or products. The benzylic position of 4-bromobenzyl bromide is activated towards SN2 displacement, making harsh reaction conditions unnecessary.

Visualizing the Workflow

Caption: Workflow for the N-alkylation of Boc-piperazine.

Troubleshooting and Self-Validation

A self-validating protocol includes checkpoints to ensure the reaction is proceeding as expected.

-

Reaction Monitoring: The progress of the reaction should be closely monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (1-Boc-piperazine) and the appearance of a new, less polar spot corresponding to the product are key indicators of a successful reaction. Co-spotting with the starting material is recommended for accurate assessment.

-

Incomplete Reaction: If the reaction stalls, as indicated by the persistence of starting material on TLC, a small additional portion of 4-bromobenzyl bromide and/or potassium carbonate can be added. Ensuring strictly anhydrous conditions is also critical for optimal results.

-

Side Product Formation: The primary potential side product is the dialkylated piperazine, where the Boc-protected nitrogen is also alkylated. This is generally not observed under the recommended mild basic conditions due to the deactivating effect of the Boc group. If dialkylation is observed, reducing the reaction temperature and using a stoichiometric amount of the alkylating agent can mitigate this.

-

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Conclusion

The N-alkylation of Boc-piperazine with 4-bromobenzyl bromide is a highly efficient and versatile reaction that provides a key intermediate for the synthesis of diverse molecular scaffolds. The protocol described herein is robust, scalable, and utilizes readily available reagents. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently and successfully implement this important transformation in their synthetic endeavors.

References

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

- Synthesis method of N-Boc piperazine.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]

-

The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C. ResearchGate. [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate. Knapsack. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate by Column Chromatography

Welcome to the technical support center for the chromatographic purification of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights and troubleshooting strategies for achieving high purity of this important building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Characteristics & Initial Method Development

Q1: What are the key physicochemical properties of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate that influence its purification by column chromatography?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy. Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a moderately polar, basic compound. Key characteristics include:

-

Physical State: Typically a white to off-white solid[1].

-

Solubility: Generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform, but poorly soluble in water.

-

Basicity: The presence of the piperazine nitrogen atom imparts basicity to the molecule. This is a critical consideration for silica gel chromatography, as the acidic nature of silica can lead to strong interactions, causing significant peak tailing[2][3].

-

Stability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids and can be cleaved under such conditions[4][5]. While generally stable on silica gel, prolonged exposure or the presence of highly acidic sites can lead to partial deprotection. The bromobenzyl moiety is generally stable under standard chromatographic conditions.

Q2: I'm developing a TLC method to guide my column chromatography. What's a good starting solvent system, and what should I be looking for?

A2: A hexane/ethyl acetate system is a versatile and common choice for compounds of this polarity[6].

Recommended TLC Protocol:

-

Plate: Use a standard silica gel 60 F254 plate.

-

Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) and spot it onto the TLC plate.

-

Eluent: Start with a solvent system of 20% ethyl acetate in hexanes (v/v).

-

Development: Develop the plate in a chamber saturated with the eluent vapor.

-

Visualization: Visualize the spots under UV light (254 nm). The aromatic ring in your compound should be UV active. Staining with potassium permanganate can also be used.

-

Target Rf: Aim for an Rf value of approximately 0.2-0.3 for your target compound. This Rf value in the TLC system will typically translate to an elution volume of 3-5 column volumes in the corresponding flash column chromatography, which allows for good separation.

TLC Troubleshooting:

| Issue | Observation | Recommended Action |

| High Rf | Spot is near the solvent front (Rf > 0.5). | Decrease the polarity of the eluent (e.g., switch to 10% EtOAc in hexanes). |

| Low Rf | Spot remains near the baseline (Rf < 0.1). | Increase the polarity of the eluent (e.g., switch to 30% or 40% EtOAc in hexanes). |

| Streaking/Tailing | Spot is elongated instead of round. | This is likely due to the basicity of the piperazine. Add 0.5-1% triethylamine (TEA) to your eluent system and re-run the TLC. This should result in a more compact spot. |

dot graph TD { A[Start TLC Development] --> B{Develop TLC with 20% EtOAc/Hexanes}; B --> C{Analyze Rf}; C --> D{Rf > 0.5?}; D -- Yes --> E[Decrease Polarity (e.g., 10% EtOAc)]; D -- No --> F{Rf < 0.1?}; F -- Yes --> G[Increase Polarity (e.g., 30% EtOAc)]; F -- No --> H{Streaking Observed?}; H -- Yes --> I[Add 0.5-1% TEA to Eluent]; H -- No --> J[Optimal Rf (0.2-0.3) Achieved]; I --> J; G --> B; E --> B; }

Column Chromatography Protocol & Common Problems

Q3: I'm observing significant tailing of my product during column chromatography, leading to poor separation and mixed fractions. What is the cause, and how can I fix this?

A3: This is the most common issue encountered when purifying piperazine derivatives on silica gel. The tailing is a direct result of the interaction between the basic nitrogen of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the elution of the compound in an uneven manner.

The Solution: Mobile Phase Modification

The most effective solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic sites on the silica gel, thereby preventing strong interactions with your compound.

-

Primary Recommendation: Add 0.5% to 1% (v/v) triethylamine (TEA) to your hexane/ethyl acetate mobile phase[7]. TEA is volatile and can be easily removed under reduced pressure after the purification.

-

Alternative: For very basic compounds, a solution of ammonia in methanol can be used, but for this specific molecule, TEA is generally sufficient and more convenient.

dot graph TD { subgraph "Interaction on Standard Silica" A[Silica Surface (Si-OH)] -- "Strong Acid-Base Interaction" --> B(Basic Piperazine); B --> C[Peak Tailing]; end subgraph "Interaction with TEA-Modified Mobile Phase" D[Silica Surface (Si-OH)] -- "Preferential Interaction" --> E(Triethylamine); F(Basic Piperazine) -. "Weak Interaction" .-> D; F --> G[Symmetrical Peak]; end }

Q4: Can you provide a detailed, step-by-step protocol for the column chromatography of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate?

A4: Certainly. This protocol assumes a crude product from the N-alkylation of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl bromide.

Step 1: Preparation of the Mobile Phase

-

Prepare a stock solution of your chosen eluent (e.g., 20% EtOAc in hexanes) containing 1% TEA. For a 1 L stock, this would be 200 mL EtOAc, 790 mL hexanes, and 10 mL TEA.

Step 2: Column Packing (Slurry Method)

-

Choose an appropriately sized column based on the amount of crude material (a common rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

-